molecular formula C21H23ClN2O5 B11470028 1-(2-chlorophenyl)-N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)methanamine

1-(2-chlorophenyl)-N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)methanamine

Cat. No.: B11470028
M. Wt: 418.9 g/mol
InChI Key: JVMJRTFRSXRUCN-UHFFFAOYSA-N
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Description

(2-CHLOROPHENYL)METHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a benzodioxol group, and an oxazole ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-CHLOROPHENYL)METHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE typically involves multi-step organic reactions. The initial step often includes the formation of the oxazole ring, followed by the introduction of the benzodioxol group and the chlorophenyl group. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as reactive crystallization and the use of advanced catalysts can be employed to enhance the production process. The choice of raw materials and reaction conditions is critical to achieving cost-effective and scalable production.

Chemical Reactions Analysis

Types of Reactions

(2-CHLOROPHENYL)METHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quaternary ammonium cations, while reduction could produce amine derivatives.

Scientific Research Applications

(2-CHLOROPHENYL)METHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-CHLOROPHENYL)METHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to nuclear receptors, leading to the regulation of gene expression . This interaction can result in various biological effects, including modulation of metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-CHLOROPHENYL)METHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE is unique due to its complex structure, which includes multiple functional groups and rings

Properties

Molecular Formula

C21H23ClN2O5

Molecular Weight

418.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-[5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]methanamine

InChI

InChI=1S/C21H23ClN2O5/c1-25-18-8-14(19(26-2)21-20(18)27-12-28-21)7-16-9-15(24-29-16)11-23-10-13-5-3-4-6-17(13)22/h3-6,8,16,23H,7,9-12H2,1-2H3

InChI Key

JVMJRTFRSXRUCN-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)CC3CC(=NO3)CNCC4=CC=CC=C4Cl)OC)OCO2

Origin of Product

United States

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